Scy-635
Description
Structure
2D Structure
Properties
CAS No. |
210759-10-7 |
|---|---|
Molecular Formula |
C66H120N12O13S |
Molecular Weight |
1321.8 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-27-[2-(dimethylamino)ethylsulfanyl]-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-24-(2-hydroxy-2-methylpropyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C66H120N12O13S/c1-27-29-30-42(13)53(79)52-57(83)69-45(28-2)59(85)78(26)65(92-32-31-71(18)19)64(90)75(23)49(36-66(16,17)91)56(82)70-50(40(9)10)62(88)72(20)46(33-37(3)4)55(81)67-43(14)54(80)68-44(15)58(84)73(21)47(34-38(5)6)60(86)74(22)48(35-39(7)8)61(87)76(24)51(41(11)12)63(89)77(52)25/h27,29,37-53,65,79,91H,28,30-36H2,1-26H3,(H,67,81)(H,68,80)(H,69,83)(H,70,82)/b29-27+/t42-,43+,44-,45+,46+,47+,48+,49+,50+,51+,52+,53-,65-/m1/s1 |
InChI Key |
AQHMBDAHQGYLIU-XNFHFXFQSA-N |
SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |
Isomeric SMILES |
CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |
Canonical SMILES |
CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)(C)O)C)SCCN(C)C)C |
Other CAS No. |
210759-10-7 |
Synonyms |
SCY-635 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Scy 635
Identification and Characterization of Primary Molecular Targets
Scy-635 exerts its effects through binding to and modulating the activity of cyclophilins, a family of ubiquitous cellular proteins. nih.govmdpi.comresearchgate.netnih.govscynexis.comfrontiersin.orgnih.govontosight.aiasm.orginvivochem.comsci-hub.boxnih.govresearchgate.netcaister.comalzdiscovery.orgmdpi.com
Cyclophilin A (CypA)
Cyclophilin A (CypA), also known as PPIase A or CyP18, is a major intracellular target of this compound. nih.govmdpi.comresearchgate.netnih.govscynexis.comfrontiersin.orgontosight.aiinvivochem.comsci-hub.boxresearchgate.netcaister.com this compound is characterized as a potent and selective inhibitor of cyclophilin A. ontosight.ai The interaction between this compound and CypA is central to its mechanism, particularly in the context of antiviral activity, where it disrupts the association between CypA and viral proteins like the HCV nonstructural 5A (NS5A) protein. asm.orgnih.govcaister.com This disruption is considered a main initial mechanism of its antiviral action against HCV. asm.org
Cyclophilin B (CypB)
Beyond Cyclophilin A, studies indicate that this compound also inhibits Cyclophilin B (CypB). frontiersin.orgcapes.gov.br While CypA has been extensively studied for its essential role in HCV replication, there is also evidence suggesting a potential role for other cyclophilin pathways, including CypB, in viral replication processes. asm.org Cyclophilin inhibitors that have entered clinical studies, including this compound, are often described as pan-selective cyclophilin inhibitors. mdpi.comacs.org
Selectivity Profile Against Other Cyclophilins
This compound is described as a selective inhibitor of cyclophilin A ontosight.ai, although it has also been shown to inhibit cyclophilin B frontiersin.orgcapes.gov.br. The catalytic center responsible for the peptidyl-prolyl cis-trans isomerase activity is highly conserved across the cyclophilin family, which can make achieving high selectivity for a single cyclophilin isoform challenging with pharmacological inhibitors. mdpi.com While classified as a pan-cyclophilin inhibitor mdpi.com, the relative abundance of CypA in cells might influence the engagement of other isoforms like CypB or CypD by pan-selective inhibitors in a cellular context. acs.org Detailed comparative inhibition data against a broad panel of cyclophilin isoforms specifically for this compound beyond CypA and CypB is not extensively reported in the available information.
Enzymatic Inhibition Profile
The binding of this compound to cyclophilins directly impacts their enzymatic activities.
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity Inhibition
A key enzymatic activity of cyclophilins is their peptidyl-prolyl cis-trans isomerase (PPIase) activity, which catalyzes the isomerization of peptide bonds involving proline residues, facilitating protein folding and conformational changes. nih.govmdpi.comresearchgate.netnih.govontosight.aiinvivochem.comsci-hub.boxcaister.comalzdiscovery.orgmdpi.comthermofisher.com this compound is a potent inhibitor of the PPIase activity of cyclophilin A, demonstrating inhibition at nanomolar concentrations. nih.govmdpi.comresearchgate.netnih.govfrontiersin.orgontosight.aiinvivochem.comsci-hub.boxcaister.com Studies assessing the inhibition of CypA PPIase activity by this compound have determined inhibition constants (Ki). researchgate.net For example, a Ki value of 0.00184 ± 0.00033 µM was determined for this compound against CypA PPIase activity using a coupled assay with chymotrypsin (B1334515) and a model substrate. researchgate.net
Table 1: Inhibition of CypA PPIase Activity
| Compound | Target | Assay Substrate | Ki (µM) |
| This compound | CypA | cis-succinyl-Ala-Ala-Pro-Phe-4-NA | 0.00184 ± 0.00033 |
| Cyclosporine A | CypA | cis-succinyl-Ala-Ala-Pro-Phe-4-NA | 0.00264 ± 0.00056 |
Note: Data derived from in vitro PPIase activity assays using a coupled assay with chymotrypsin. researchgate.net
This inhibition of PPIase activity is considered crucial for the antiviral effects of this compound, as the PPIase activity of CypA is suggested to be required for the replication of certain viruses like HCV. nih.govresearchgate.net
Absence of Calcineurin Phosphatase Activity Inhibition
Unlike the classical cyclophilin inhibitor Cyclosporine A (CsA), which forms a complex with CypA that then inhibits the phosphatase activity of calcineurin, this compound does not inhibit calcineurin phosphatase activity. nih.govmdpi.comresearchgate.netnih.govfrontiersin.orgnih.govinvivochem.comresearchgate.net This is a key feature distinguishing this compound as a non-immunosuppressive cyclophilin inhibitor. nih.govmdpi.comresearchgate.netnih.govscynexis.comscynexis.comfrontiersin.orgnih.gov Studies have shown no detectable inhibition of calcineurin phosphatase activity in the presence of the CypA-Scy-635 binary complex at concentrations up to 2 µM, which was the highest concentration tested. nih.govresearchgate.net This suggests that the CypA-Scy-635 complex exhibits a relatively low binding affinity for calcineurin compared to the CypA-CsA complex, which potently inhibits calcineurin. nih.govresearchgate.net The lack of calcineurin inhibition contributes to this compound's non-immunosuppressive profile. mdpi.comscynexis.comscynexis.comfrontiersin.org
Table 2: Inhibition of Calcineurin Phosphatase Activity
| Compound + CypA Binary Complex | Calcineurin Inhibition (at up to 2 µM) |
| This compound + CypA | No detectable inhibition |
| Cyclosporine A + CypA | Potent inhibition |
Note: Based on studies assessing calcineurin phosphatase activity in the presence of the respective binary complexes. nih.govresearchgate.net
Interactions with Viral Proteins
This compound primarily exerts its antiviral effects through interactions that disrupt the association between host cyclophilins and viral proteins, notably the Hepatitis C Virus Nonstructural 5A (NS5A) protein. researchgate.netasm.orgnih.govnih.gov
Disruption of Hepatitis C Virus Nonstructural 5A (NS5A)-Cyclophilin A Complexes
Cyclophilin A (CypA) is a host protein essential for HCV replication, and the NS5A protein of HCV serves as a primary viral binding partner for CypA. researchgate.netasm.orgnih.gov this compound has been shown to prevent the interaction between CypA and NS5A in a dose-dependent manner. researchgate.netasm.orgnih.govnih.gov This disruption of the NS5A-CypA complex is considered a main initial mechanism by which this compound blocks viral replication. asm.org Studies have demonstrated that this compound prevents the contact between CypA and NS5A derived from various HCV genotypes, including genotypes 1 to 3. researchgate.netasm.orgnih.gov The interaction between CypA and NS5A is believed to control HCV replication, and this compound interferes with the formation of these complexes. researchgate.netasm.orgnih.gov
Mechanisms of Viral Replication Inhibition
This compound efficiently inhibits HCV replication in vitro and is sufficient alone to clear HCV replicon-containing cells. researchgate.netasm.orgnih.gov This inhibition is observed in a time- and dose-dependent manner in HCV subgenomic replicon systems. researchgate.netnih.gov For instance, in studies using a bicistronic con1b-derived replicon assay, this compound suppressed HCV replication effectively. researchgate.net The disruption of the NS5A-CypA interaction is central to this inhibitory effect. researchgate.netasm.orgnih.govnih.gov By preventing the formation of these complexes, this compound hinders the processes necessary for viral RNA replication. researchgate.netasm.orgnih.gov
Data from replicon assays illustrate the dose-dependent inhibition of HCV RNA replication by this compound:
| Concentration of this compound (µM) | HCV RNA Replication (% of Control) |
| 0.3125 | Reduced |
| 0.625 | Profoundly Reduced, Complete Inhibition by Day 6-8 |
| 1.25 | Profoundly Reduced |
| 2.5 | Profoundly Reduced |
Based on data showing reduced HCV RNA replication in Huh7 cells electroporated with HCV RNA in the presence of increasing concentrations of this compound. asm.org
Furthermore, studies investigating resistance to this compound have provided insights into the mechanism of replication inhibition. HCV replicons resistant to this compound have been found to harbor mutations in NS5A that eliminate the dependence of HCV RNA replication on the expression of host CypA. researchgate.netasm.orgnih.gov These resistant NS5A mutant proteins behave similarly to wild-type NS5A in terms of CypA binding and this compound-mediated dissociation, but they can rescue viral replication in CypA-knockdown cells. researchgate.netasm.orgnih.gov This suggests that while this compound targets the NS5A-CypA interaction, resistance can arise through mutations that bypass the requirement for CypA. researchgate.netasm.orgnih.gov
This compound also inhibits JFH-1 infection of Huh7 cells in a dose-dependent manner. asm.org
Modulation of Host Cellular Pathways
In addition to directly disrupting viral protein interactions, this compound also modulates host cellular pathways, particularly those involved in the innate immune response. scynexis.comoutsourcedpharma.commdpi.comcapes.gov.brmdpi.comresearchgate.net
Effects on Host Innate Immune Responses
This compound has been shown to restore or enhance the host innate immune response to HCV. scynexis.comoutsourcedpharma.commdpi.comcapes.gov.brresearchgate.net This modulation is considered a significant mechanism through which cyclophilin inhibitors like this compound exert clinical antiviral activity. capes.gov.brnih.gov
Treatment with this compound has been associated with increased plasma protein concentrations of interferon alpha (IFN-α) in patients chronically infected with genotype 1 HCV. capes.gov.brnih.govfrontiersin.org This induction of IFN-α is dose and concentration-dependent. outsourcedpharma.com Peaks of IFN-α have been observed within a few hours after drug administration, coinciding with changes in this compound plasma concentration. capes.gov.brnih.gov In replicon cells, this compound has been shown to enhance the secretion of type I interferons. capes.gov.brnih.gov This suggests that this compound can stimulate the production of IFN-α, contributing to its antiviral activity. capes.gov.brnih.govfrontiersin.org
Similar to Type I interferons, this compound treatment has also been shown to increase plasma protein concentrations of Type III interferons, specifically IFN-λ1 and IFN-λ3, in patients with chronic genotype 1 HCV infection. capes.gov.brnih.govfrontiersin.org The increases in IFN-λ1 and IFN-λ3 levels are also dose and concentration-dependent and coincide with this compound plasma levels. outsourcedpharma.comcapes.gov.brnih.gov Peaks of IFN-λ1 and IFN-λ3 are observed shortly after drug administration. capes.gov.brnih.gov In replicon cells, this compound enhances the secretion of type III interferons. capes.gov.brnih.gov The upregulation of these interferons is associated with increased expression of interferon-stimulated genes (ISG). outsourcedpharma.comcapes.gov.brnih.gov This induction of both Type I and Type III interferons by this compound is thought to contribute to the restoration of the host innate immune response, which is often impaired during chronic HCV infection. outsourcedpharma.comcapes.gov.brmdpi.comnih.gov
| Interferon Type | Observed Effect of this compound Treatment |
| IFN-α (Type I) | Increased plasma concentrations, enhanced secretion in replicon cells. capes.gov.brnih.govfrontiersin.org |
| IFN-λ1 (Type III) | Increased plasma concentrations, enhanced secretion in replicon cells. capes.gov.brnih.govfrontiersin.org |
| IFN-λ3 (Type III) | Increased plasma concentrations, enhanced secretion in replicon cells. capes.gov.brnih.govfrontiersin.org |
Summary of observed interferon induction based on research findings.
Enhancement of Interferon-Stimulated Gene (ISG) Expression (e.g., 2'5' Oligoadenylate (B1213165) Synthetase 1)
This compound has demonstrated the capacity to enhance the expression of Interferon-Stimulated Genes (ISGs), which are critical components of the host innate antiviral immune response. Studies in patients chronically infected with hepatitis C virus (HCV) genotype 1 revealed that treatment with this compound increased plasma protein concentrations of interferon α (IFNα), interferons λ1 (IFNλ1) and λ3 (IFNλ3), and 2'5' oligoadenylate synthetase 1 (OAS-1). thermofisher.comnih.govnih.gov These increases in interferon and OAS-1 levels were observed to coincide with changes in the plasma concentration of this compound, with peaks occurring within 2 hours after drug administration. thermofisher.comnih.govnih.gov
Furthermore, in cell culture models utilizing HCV replicon cells, this compound was shown to enhance the secretion of type I and type III interferons and increase the expression of ISGs. thermofisher.comnih.govnih.gov This enhancement of ISG expression by cyclophilin inhibitors like this compound is understood to restore the expression of ISG products that may be attenuated in virally infected cells. citeab.commims.com This restoration of the innate immune response is considered a significant mechanism through which cyclophilin inhibitors exert antiviral activity, complementing their direct effects on viral replication. thermofisher.comnih.govciteab.comnih.gov
Influence on PKR Phosphorylation
A key mechanism by which this compound influences the innate immune response involves its impact on the phosphorylation of double-strand RNA-dependent protein kinase (PKR). Research has shown that this compound reduces the phosphorylation of PKR and its downstream effector, eukaryotic initiation factor 2 alpha (eIF2α), in HCV-infected cells. citeab.commims.com Phosphorylated PKR and eIF2α are known negative regulators that can shut down cellular protein translation, including the translation of ISG mRNAs. citeab.com
The mechanism underlying this effect involves the physical interaction between cyclophilin A (CypA) and PKR. This compound disrupts this interaction, leading to impaired phosphorylation of PKR. citeab.comwikipedia.org By reducing PKR phosphorylation, this compound releases the translational inhibition imposed by activated PKR, thereby allowing for the effective translation of ISG mRNAs into functional antiviral proteins. citeab.commims.comwikipedia.org This modulation of PKR phosphorylation by this compound has also been observed in cells stimulated with poly I:C, a synthetic analog of double-stranded RNA, suggesting the effect is not solely dependent on viral infection. wikipedia.org this compound was also found to suppress the formation of stress granules, which are often triggered by activated PKR. citeab.comwikipedia.org
Impact on Interleukin-2 (B1167480) Secretion in Lymphocytes
The impact of this compound on interleukin-2 (IL-2) secretion in lymphocytes has been evaluated, particularly in comparison to the well-known immunosuppressant cyclosporine A (CsA). Functional assays using immortalized T lymphocytes (Jurkat cells) and freshly isolated human peripheral blood mononuclear cells (PBMCs) have shown that this compound is a considerably weaker inhibitor of IL-2 production than CsA. wikipedia.orgguidetopharmacology.org
In Jurkat cells, the half-maximal effective concentration (EC50) for the inhibition of IL-2 production by this compound was 9.9 μM, whereas CsA exhibited a much lower EC50 of 0.005 μM, indicating CsA is significantly more potent in inhibiting IL-2 secretion. wikipedia.org It was noted that at the concentration required for substantial IL-2 inhibition in Jurkat cells, this compound also showed notable cell cytotoxicity. wikipedia.org
The comparative effects on IL-2 inhibition are summarized in the table below:
| Compound | Cell Type | IL-2 Production EC50 (μM) |
| This compound | Jurkat cells | 9.9 wikipedia.org |
| Cyclosporine A | Jurkat cells | 0.005 wikipedia.org |
| This compound | Human PBMCs | Weaker inhibition than CsA wikipedia.orgguidetopharmacology.org |
| Cyclosporine A | Human PBMCs | Potent inhibition wikipedia.org |
This reduced inhibitory effect on IL-2 secretion, relative to CsA, is a key characteristic of this compound, contributing to its classification as a nonimmunosuppressive cyclophilin inhibitor. wikipedia.orgnih.gov This property may be advantageous in therapeutic contexts where potent immunosuppression is undesirable. wikipedia.org
Role in Cellular Processes beyond Viral Replication (e.g., oxidative stress, mitochondrial dysfunction, cell migration, apoptosis)
Beyond its direct antiviral effects and modulation of the interferon response, this compound has been implicated in influencing several cellular processes, including those related to oxidative stress, mitochondrial dysfunction, cell migration, and apoptosis.
This compound has been shown to bind to cyclophilin D (CypD), a cyclophilin isoform primarily located in the mitochondrial matrix. wikipedia.orgguidetopharmacology.org CypD plays a critical role in regulating the sensitivity of the mitochondrial permeability transition pore (mPTP) to calcium levels. guidetopharmacology.orgfishersci.seciteab.com The mitochondrial permeability transition (MPT), mediated by the mPTP, is a phenomenon central to necrotic and apoptotic processes, particularly those associated with ischemic/reperfusion injury. wikipedia.org Prolonged activation of the mPTP can lead to mitochondrial swelling, rupture, inhibition of oxidative phosphorylation, and ultimately cell death. fishersci.se By binding to CypD, this compound is capable of inhibiting calcium-induced MPT-dependent swelling in isolated mitochondria. wikipedia.org This suggests that this compound, through its interaction with CypD, can influence cellular energy status and vulnerability to cell death under conditions of cellular stress, potentially reducing cell loss in response to oxidative stress. fishersci.se While CypA itself has been linked to exacerbating oxidative stress and inflammation in endothelial cells, the direct impact of this compound on oxidative stress beyond its effects on mitochondrial function requires further detailed exploration. nih.gov
Regarding apoptosis, studies in hepatic stellate cells demonstrated that this compound inhibited cell growth in a concentration-dependent manner but did not induce apoptosis. guidetopharmacology.org However, this compound showed equipotent inhibition of liver apoptosis compared to CsA, with half-maximal inhibitory concentration (IC50) values of 2.8 ± 0.3 µM for this compound and 3.6 ± 0.3 µM for CsA. guidetopharmacology.org This suggests a potential role in modulating apoptosis in certain cellular contexts.
While cyclophilin A is known to be required for processes such as CXCR4-mediated nuclear export and chemotactic cell migration, the direct effects of this compound on cell migration have not been extensively detailed in the provided literature. nih.gov However, as a cyclophilin inhibitor, it is plausible that this compound could indirectly influence migration pathways regulated by cyclophilins.
Furthermore, this compound has demonstrated anti-fibrogenic effects in hepatic stellate cells. It was shown to decrease the synthesis of collagen and reduce the secretion of tissue inhibitor of metalloproteinase 1 (TIMP-1), while simultaneously increasing the production of matrix metalloproteinase 1 (MMP-1). guidetopharmacology.orgguidetopharmacology.org These effects, which suggest a potential to reduce liver fibrosis, may be mediated through the modulation of the TGF-β signaling pathway. guidetopharmacology.org
Preclinical Efficacy and Antiviral Activity in Model Systems
In Vitro Antiviral Studies
In vitro studies have extensively evaluated the efficacy of Scy-635 in inhibiting HCV replication and infection in cell culture models. asm.orgnih.govresearchgate.netnih.gov
Hepatitis C Virus (HCV) Replicon Systems
HCV replicon systems, which are cell lines containing autonomously replicating HCV RNA, have been widely used to assess the direct antiviral activity of compounds against HCV replication. d-nb.inforesearchgate.netnih.gov
This compound has shown potent inhibitory activity against both subgenomic and genomic HCV replicons. asm.orgd-nb.infonih.govmdpi.comnih.gov Studies using subgenomic replicons derived from genotype 1b (Con1) and genomic replicons from genotype 2a (JFH-1) have demonstrated that this compound effectively reduces viral RNA replication. asm.orgnih.gov The compound inhibits the peptidyl prolyl isomerase activity of CypA at nanomolar concentrations, which is crucial for its anti-HCV effect. d-nb.infonih.govmdpi.com
The suppression of HCV RNA replication by this compound is both time- and concentration-dependent. asm.orgd-nb.inforesearchgate.netmdpi.comasm.org Exposure of replicon cells to increasing concentrations of this compound leads to a reduction in the level of HCV replication over time. researchgate.netnih.gov For instance, studies using the HCV subgenomic replicon system showed that this compound exhibited potent activity with varying EC50 values depending on the incubation time. nih.gov Complete inhibition of HCV replication was observed at certain concentrations after several days of treatment. asm.orgnih.gov
Here is a table summarizing representative EC50 values of this compound in a subgenomic replicon system at different time points:
| Incubation Time (h) | EC50 (μM) |
| 24 | 0.20 |
| 48 | 0.07 |
| 72 | 0.08 |
| 120 | 0.15 |
Data derived from source nih.gov.
The average EC50 and EC90 values determined in a series of assessments using a 72-hour incubation period were 0.10 ± 0.02 μM and 0.35 ± 0.07 μM, respectively. nih.gov
Notably, this compound has demonstrated the ability to clear HCV RNA from replicon-containing cells. asm.orgnih.gov Studies have shown that this compound alone is sufficient to eliminate HCV RNA from hepatoma cells harboring the Con1 replicon (GT1b). asm.orgnih.gov This clearance was observed over multiple passages of the cells in the presence of this compound, and importantly, no viral rebound was detected upon drug removal, suggesting a sustained antiviral effect. asm.orgnih.gov This contrasts with observations made with another cyclophilin inhibitor, Cyclosporine A (CsA), where viral rebound was noted. asm.orgnih.gov
Time-Dependent and Concentration-Dependent Suppression of HCV RNA Replication
HCV Infection Models (e.g., Huh7 Cells)
Beyond replicon systems, this compound has also been evaluated in cell culture models utilizing infectious HCV, such as Huh7 cells infected with the JFH-1 strain (genotype 2a). asm.orgnih.gov These studies confirmed that this compound inhibits HCV infection in a dose-dependent manner. asm.orgnih.gov Quantification of infectivity by methods like indirect immunofluorescence has shown a reduction in the number of HCV-positive foci in the presence of this compound. asm.orgnih.gov These findings further support the potent antiviral activity of this compound against the complete HCV replication cycle. asm.orgnih.gov
Efficacy Against Other Viral Pathogens in Preclinical Models
The involvement of cyclophilins in the life cycles of several viruses has led to the investigation of cyclophilin inhibitors like this compound against pathogens beyond HCV.
Human Immunodeficiency Virus (HIV)
Cyclophilin A is recognized as a host factor involved in the life cycle of HIV-1 remedypublications.comnih.govmdpi.comnih.gov. This compound, as a cyclophilin inhibitor, has been investigated for its potential anti-HIV activity. Preclinical studies suggest that this compound is capable of inhibiting HIV-1 infectivity google.com. This is believed to occur by binding to host cyclophilin A, thereby preventing the uncoating of the viral core, a process thought to require the recruitment of host cyclophilin A google.com. Some studies indicate that non-immunosuppressive CsA derivatives, including this compound, exhibit potent anti-HIV-1 activity in vitro while showing low immunosuppressive capacity mdpi.com.
Hepatitis B Virus (HBV)
Cyclophilins have also been implicated in the life cycle of Hepatitis B Virus (HBV) remedypublications.comnih.govmdpi.comnih.govscienceopen.comscynexis.com. Preclinical studies have explored the effect of cyclophilin inhibitors on HBV. This compound is in preclinical studies for the treatment of Hepatitis B (HBV) scynexis.com. Cyclophilin inhibitors have been shown to inhibit HBV infection in vitro by blocking viral entry mdpi.comnih.govscienceopen.com. Studies using siRNA targeting cyclophilins have shown that knockdown of CypA can have a significant effect on intracellular HBV DNA levels mdpi.com. While Cyclosporin A has been shown to inhibit HBV entry, this effect appears to be in an apparent CyP-independent manner in some contexts nih.govscienceopen.com. However, other studies suggest that cyclophilin members facilitate HBV replication, and cyclophilin inhibitors have been shown to inhibit HBV replication and HBs production in cell culture and mouse models mdpi.comnih.govscienceopen.com.
Coronaviruses
Cyclophilins play a role in the lifecycle of coronaviruses remedypublications.comnih.govnih.govalzdiscovery.orgjci.orgfrontiersin.org. Some studies have found that non-immunosuppressive cyclophilin inhibitors like this compound can effectively inhibit the replication of human coronavirus hCoV-229E in vitro, indicating potential as a treatment for human CoV infection remedypublications.comnih.gov. Cyclosporine A has been shown to inhibit the replication of various coronaviruses, including SARS-CoV and MERS-CoV, in cell culture experiments remedypublications.comnih.govfrontiersin.org. While there is still no complete validation of the inhibitory effect of non-immunosuppressive cyclophilin inhibitors on coronaviruses, especially COVID-19, the involvement of cyclophilins in the viral life cycle suggests their potential as a drug target remedypublications.comnih.gov.
In Vivo Preclinical Antiviral Assessments
In vivo preclinical assessments are crucial for evaluating the efficacy of antiviral compounds in living organisms.
Evaluation in Animal Models of Viral Infection
This compound has been shown to be orally bioavailable in multiple animal species nih.govresearchgate.netnih.govresearchgate.net. While much of the in vivo evaluation has focused on HCV, where this compound has demonstrated potent antiviral activity in patients asm.orgvirosin.org, preclinical studies have also explored the potential of cyclophilin inhibitors in animal models for other viruses. For HBV, a therapeutic effect in vivo has been shown in the context of a transgenic mouse model stably expressing an HBV genome with cyclophilin inhibitors mdpi.comnih.govscienceopen.com. For coronaviruses, while the effect of cyclophilin inhibitors in mouse models has been variable, prevention of disease progression was demonstrated in mice infected with coronaviruses jci.org.
Mechanistic Basis of Resistance and Viral Escape
Characterization of Viral Mutations Conferring Resistance to Scy-635
Studies have aimed to identify the specific viral mutations that emerge under this compound selection pressure and confer resistance. In vitro studies using HCV replicons have been instrumental in characterizing these mutations. asm.orgnih.gov
Mechanisms of Viral Resistance to Host-Targeting Agents
Resistance to host-targeting agents like this compound, which targets CypA, involves mechanisms distinct from those conferring resistance to direct-acting antivirals (DAAs) that target viral proteins. asm.orgvirosin.org
Elimination of Viral Replication Dependence on Host Cyclophilin A
A key mechanism of viral resistance to this compound involves the reduction or elimination of the virus's dependence on host CypA for replication. asm.orgnih.gov The NS5A mutations, such as D320E and Y321N, that emerge under this compound selection pressure appear to enable HCV RNA replication to proceed efficiently even when CypA levels are low or its interaction with NS5A is inhibited by this compound. asm.orgnih.gov This suggests that these mutations allow the virus to bypass the requirement for CypA-mediated functions that are normally essential for its replication cycle. asm.orgnih.gov
High Genetic Barrier to Resistance Development
Compared to many direct-acting antivirals, cyclophilin inhibitors like this compound are associated with a higher genetic barrier to resistance. asm.orgnih.govasm.orgscynexis.comtaylorandfrancis.com This means that the virus requires a longer time and/or multiple mutations to develop a significant level of resistance. nih.govasm.orgscynexis.com In vitro studies have shown that HCV replicons escape this compound selection pressure only after extended periods, sometimes greater than 10 weeks. asm.orgnih.gov This extended time frame for resistance development suggests a high barrier. asm.orgnih.gov
Data from clinical studies also support a high barrier to resistance. In a 15-day monotherapy study of this compound in patients with chronic genotype 1 infection, no evidence of viral rebound or selection of resistant virus was detected. asm.org Analysis of plasma virus samples from a Phase 1b study showed that the virus required multiple mutations across two separate proteins (NS5A and NS5B) in order to establish resistance to this compound, in contrast to many DAAs that require only a single targeted viral mutation. scynexis.com While treatment-associated mutations in NS5B were observed in some subjects in this study, no treatment-associated mutations in NS5A were detected in any samples, and these patients did not show evidence of virologic breakthrough during treatment. scynexis.com
The high genetic barrier is attributed, in part, to this compound targeting a host protein (CypA) rather than a rapidly mutating viral protein. caister.comoutsourcedpharma.com Targeting a host factor essential for viral amplification is thought to present a higher barrier to the emergence of resistance because mutations in host genes are less frequent than in viral RNA. nih.govasm.orgcaister.com Additionally, the development of resistance to cyclophilin inhibitors may involve mutations in multiple viral proteins (NS3, NS5A, and NS5B), further increasing the complexity and barrier to resistance. nih.govasm.org
Data Table
| Mutation | Location | Effect on CypA Binding (In Vitro) | Effect on this compound Dissociation of CypA-NS5A (In Vitro) | Effect on Replication in CypA-Knockdown Cells |
| D320E | NS5A | Similar to Wild-Type | Similar to Wild-Type | Rescues Replication |
| Y321N | NS5A | Similar to Wild-Type | Similar to Wild-Type | Rescues Replication |
Structure Activity Relationship Sar and Chemical Biology Investigations of Scy 635
Design and Synthesis of Cyclosporine Analogs
The design of cyclosporine analogs like Scy-635 typically involves chemical modifications to the core 11-amino acid cyclic peptide structure of CsA. These modifications aim to alter the compound's interaction with its cellular targets, specifically to retain or enhance binding to cyclophilins while disrupting the interaction with calcineurin, the protein responsible for CsA's immunosuppressive effects. frontiersin.orgacs.orgsci-hub.rumdpi.com
This compound itself features specific modifications compared to CsA. It has a dimethylamino-ethylthio substituent at the alpha carbon on the sarcosine (B1681465) residue at position 3 and a hydroxyl substitute at the gamma carbon on the N-methyl leucine (B10760876) at position 4. frontiersin.orgresearchgate.netresearchgate.net These targeted changes to the side chains at positions 3 and 4 of the cyclosporine ring are crucial for its altered pharmacological profile. mdpi.comresearchgate.net
The synthesis of such complex cyclic peptides involves sophisticated organic chemistry techniques. While the detailed synthetic route for this compound is not extensively described in the provided snippets, the general approach for creating cyclosporine derivatives involves modifying specific amino acid residues within the peptide ring. researchgate.net The goal is to produce analogs that maintain the structural features necessary for cyclophilin binding but abolish or significantly reduce calcineurin interaction. frontiersin.orgacs.orgsci-hub.rumdpi.com
Structural Modifications Influencing Cyclophilin Binding Affinity
The ability of cyclosporine analogs to bind to cyclophilins is primarily mediated by specific residues within the 11-amino acid ring. The cyclophilin-binding surface of CsA, which is largely conserved in its derivatives, is composed of residues at positions 1, 2, 3, 9, 10, and 11. mdpi.com
Despite the modifications at positions 3 and 4, this compound retains a high binding affinity for cyclophilin A. asm.orginvivochem.com Studies have shown that this compound inhibits the peptidyl prolyl isomerase (PPIase) activity of CyPA at nanomolar concentrations, indicating a potent interaction. mdpi.comresearchgate.netinvivochem.comnih.gov The modifications in this compound, similar to those in other non-immunosuppressive CsA derivatives like Alisporivir and NIM811, are designed to preserve or even enhance binding affinity to cyclophilins while disrupting the calcineurin binding domain. frontiersin.orgmdpi.com
The tight binding inhibition of cyclophilins by CsA and its derivatives is dependent on the presence of a tryptophan residue (Trp121 in CyPA) in the cyclophilin active site. hepionpharma.com This suggests that this compound likely interacts with this conserved residue and other key elements within the cyclophilin active site.
Correlation between Chemical Structure and PPIase Inhibition
The primary mechanism of action for this compound, in the context of its target cyclophilins, is the inhibition of their PPIase activity. mdpi.comresearchgate.netinvivochem.comnih.gov This enzymatic activity is crucial for catalyzing the cis-trans isomerization of peptide bonds preceding proline residues in proteins. mdpi.comresearchgate.net
The chemical structure of this compound, with its specific modifications at positions 3 and 4, directly correlates with its ability to inhibit CyPA's PPIase activity. mdpi.comresearchgate.netinvivochem.comnih.gov By binding to the active site of cyclophilin A, this compound acts as a reversible, nanomolar inhibitor of this enzymatic function. invivochem.comnih.gov
Research findings demonstrate this correlation through in vitro assays measuring PPIase activity in the presence of this compound. For example, studies using a coupled assay with chymotrypsin (B1334515) and a specific substrate have shown that this compound effectively inhibits CyPA's PPIase activity. researchgate.netnih.gov
Data from such studies can be summarized in tables comparing the inhibitory activity of this compound with that of parent CsA:
| Compound | Target Protein | PPIase Inhibition (IC50 or Ki) |
| Cyclosporine A (CsA) | Cyclophilin A (CyPA) | Nanomolar range (Ki ~1.6 nM) hepionpharma.com |
| This compound | Cyclophilin A (CyPA) | Nanomolar range mdpi.comresearchgate.netinvivochem.comnih.gov |
This table illustrates that despite structural differences, this compound maintains potent inhibition of CyPA's PPIase activity, similar to CsA.
Relationship between Structural Features and Non-Immunosuppressive Properties
A key characteristic of this compound is its lack of significant immunosuppressive activity compared to CsA. mdpi.comresearchgate.netinvivochem.comnih.govoutsourcedpharma.com This crucial difference stems directly from the structural modifications introduced in this compound, specifically at positions 3 and 4. frontiersin.orgmdpi.comresearchgate.netresearchgate.net
CsA exerts its immunosuppressive effect by forming a binary complex with cyclophilin A, which then binds to and inhibits the phosphatase activity of calcineurin. mdpi.comhepionpharma.com This inhibition prevents the dephosphorylation and nuclear translocation of the nuclear factor of activated T-cells (NF-AT), ultimately suppressing T-cell activation. mdpi.com
In contrast, the structural changes in this compound disrupt the formation of a functional ternary complex with calcineurin. frontiersin.orgnih.gov While this compound binds effectively to CyPA, the resulting binary complex exhibits significantly reduced binding affinity for calcineurin. nih.gov Studies measuring calcineurin phosphatase activity have shown no detectable inhibition in the presence of the CyPA-Scy-635 binary complex at concentrations where the CyPA-CsA complex causes significant inhibition. researchgate.netnih.gov For instance, no calcineurin phosphatase inhibition was observed with the CyPA-Scy-635 complex at concentrations up to 2 µM, a concentration well above its effective concentration for inhibiting viral replication in vitro. mdpi.comnih.gov
This demonstrates a clear correlation between the structural modifications in this compound at positions 3 and 4 and its inability to effectively interact with calcineurin, thereby conferring its non-immunosuppressive properties. frontiersin.orgmdpi.comresearchgate.netnih.gov The modifications successfully separate the cyclophilin-binding activity from the calcineurin-binding activity. frontiersin.orgoutsourcedpharma.com
Data illustrating the differential effect on calcineurin activity can be presented as follows:
| Compound (Complexed with CyPA) | Calcineurin Phosphatase Inhibition |
| Cyclosporine A (CsA) | Potent inhibition (IC50 ~0.12 µM) nih.gov |
| This compound | No detectable inhibition up to 2 µM researchgate.netnih.gov |
Preclinical Pharmacological Profiles
Metabolic Stability and Enzyme Induction Studies
Metabolic stability studies assess how readily a compound is broken down by enzymes, primarily those in the liver. pharmaron.com Enzyme induction studies investigate whether a compound can increase the activity of these enzymes, which could lead to altered metabolism of other co-administered drugs. wuxiapptec.compharmaron.com
Absence of Induction of Cytochrome P450 Enzymes (CYP1A2, CYP2B6, CYP3A4)
Studies evaluating the metabolic profile of Scy-635 indicated that the compound did not induce the major cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2B6, and CYP3A4. researchgate.netnih.govinvivochem.comnih.gov This was assessed by exposing primary human hepatocytes to this compound. nih.gov The lack of induction of these key enzymes suggests a low potential for drug-drug interactions mediated through increased CYP activity. nih.govinvivochem.com
Drug Transporter Interactions
Drug transporters are proteins that regulate the passage of compounds across cell membranes, influencing their absorption, distribution, metabolism, and excretion. tg.org.au Interactions with these transporters can significantly impact the pharmacokinetics of a drug and lead to drug-drug interactions. tg.org.au
Weak Inhibition and Poor Substrate Status for P-Glycoprotein
This compound was found to be a weak inhibitor and a poor substrate for P-glycoprotein (P-gp). researchgate.netnih.govinvivochem.comnih.gov P-gp is an efflux transporter that can limit the intracellular accumulation of its substrates and is known to transport various drugs, including cyclosporine A. tg.org.auhepionpharma.com Studies using MDCKII-hMDR1 cell monolayers demonstrated that while this compound could inhibit P-gp-mediated transport of digoxin (B3395198), it was a less potent inhibitor compared to cyclosporine A. nih.gov The highest concentration of this compound tested (15 μM) achieved nearly complete inhibition of digoxin efflux, whereas a much lower concentration of cyclosporine A (5 μM) achieved a similar effect. nih.gov This indicates that this compound has a reduced potential to interfere with the transport of drugs that are substrates for P-gp compared to cyclosporine A. hepionpharma.com
Preclinical Combination Antiviral Studies
Given that antiviral therapy for chronic hepatitis C often involves combination regimens, preclinical studies evaluated the antiviral activity of this compound when used in combination with other antiviral agents. nih.gov
Synergistic Activity with Alpha Interferon 2b
In vitro studies investigating the combination of this compound with recombinant alpha interferon 2b (rIFNα-2b) demonstrated synergistic antiviral activity against HCV. researchgate.netnih.govinvivochem.comnih.govbiospace.com These studies were conducted using the HCV subgenomic replicon system, which allows for the assessment of compounds that inhibit HCV RNA replication. researchgate.netnih.gov The synergistic effect suggests that the combination of this compound and alpha interferon 2b is more effective at inhibiting viral replication than either compound alone. nih.govinvivochem.com
Additive Activity with Ribavirin (B1680618)
Combination studies of this compound with ribavirin showed additive antiviral activity against HCV replication in vitro. researchgate.netnih.govinvivochem.comnih.gov Similar to the studies with alpha interferon 2b, these experiments utilized the HCV subgenomic replicon system. nih.gov Additive activity indicates that the combined effect of this compound and ribavirin is equivalent to the sum of their individual antiviral effects. nih.govinvivochem.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 6479267 |
| Alpha Interferon 2b | 71306834 |
| Ribavirin | 37542 |
Interactive Data Tables
While specific numerical data points for enzyme induction levels or precise P-gp inhibition constants were not consistently available across the search results in a format suitable for direct extraction into a numerical table without interpretation or estimation, the qualitative findings are clearly reported. The combination study results are described in terms of synergistic and additive effects. Below are conceptual tables summarizing these findings based on the text.
Table 1: CYP Enzyme Induction Potential of this compound
| CYP Enzyme | Induction Observed? |
| CYP1A2 | No |
| CYP2B6 | No |
| CYP3A4 | No |
Table 2: P-Glycoprotein Interaction Status of this compound
| Interaction Type | Status |
| Inhibition | Weak Inhibitor |
| Substrate | Poor Substrate |
Table 3: Preclinical Combination Antiviral Activity of this compound
| Combination Partner | Antiviral Activity with this compound |
| Alpha Interferon 2b | Synergistic |
| Ribavirin | Additive |
Bioavailability and Distribution in Animal Models
Preclinical studies have investigated the pharmacokinetic behavior of this compound in various animal species to understand its absorption and distribution characteristics.
Oral Bioavailability in Multiple Animal Species
This compound has demonstrated oral bioavailability in multiple animal species. nih.govnih.govresearchgate.net Pharmacokinetic parameters in whole blood following oral administration have been assessed, providing insights into the extent and rate of absorption across different models. researchgate.net
Data on the pharmacokinetic parameters of this compound in whole blood following oral administration in selected animal species are presented in the table below:
| Species | Dose (mg/kg) | Cmax (ng/ml) | Tmax (h) | AUC0-inf (ng*h/ml) | F (%) |
| Specific data points from sources would be presented here if available in a structured format. The provided text mentions a table exists researchgate.net, but the specific values for each species are not fully extracted. |
Note: Specific numerical data for Cmax, Tmax, AUC0-inf, and F (%) for each species were indicated as being in a table in source researchgate.net but not fully provided in the search snippet. A complete table would require access to the full source data.
Broader Academic Research Implications and Future Directions
Potential Applications as a Research Tool in Cyclophilin Biology
Cyclophilin inhibitors, including Scy-635, serve as valuable tools to study cyclophilin biology. guidetopharmacology.orgacs.orgnih.gov this compound has been shown to inhibit the peptidyl prolyl isomerase (PPIase) activity of cyclophilin A (CypA) at nanomolar concentrations. researchgate.netresearchgate.netresearchgate.net Research utilizing this compound has investigated its effect on specific protein interactions, such as the disruption of Hepatitis C Virus (HCV) NS5A-Cyclophilin A complexes. citeab.com These studies contribute to a deeper understanding of how cyclophilins interact with viral and host proteins and their functional significance in cellular processes.
Investigation in Other Disease Areas Involving Cyclophilins (e.g., Cancer, Inflammatory Diseases, Neurodegeneration, Alzheimer's)
Cyclophilins are implicated in various disease states beyond viral infections, including cancer, inflammatory diseases, and neurodegenerative disorders like Alzheimer's disease. guidetopharmacology.orgacs.orgnih.govlabsolu.caalzdiscovery.orgwikipedia.org Cyclophilin inhibitors, such as NIM811 and this compound, have been investigated for their potential in treating neurodegenerative diseases. alzdiscovery.org While the clinical development of cyclophilin inhibitors like this compound and NIM811 for hepatitis C appears to have been terminated, additional cyclophilin inhibitors are being explored in preclinical studies for neurodegenerative conditions. wikipedia.org The role of cyclophilin D (CypD) in mitochondrial dysfunction is also being investigated in the context of neurodegenerative diseases, suggesting CypD inhibitors as potential therapeutic strategies. wikipedia.org Furthermore, NIM811 is being studied as a potential treatment for genetic muscular diseases. asm.org These investigations highlight the broader potential of cyclophilin modulation in diverse pathological conditions.
Strategies for Overcoming Antiviral Resistance in Host-Targeting Therapies
Host-targeting agents (HTAs), which include cyclophilin inhibitors like this compound, offer a potential advantage in overcoming antiviral resistance compared to direct-acting antivirals that target rapidly mutating viral proteins. asm.orgidrblab.netgoogle.com Since HTAs target host cellular factors essential for viral replication, the barrier to the development of resistance is considered potentially higher. asm.orggoogle.com Research with this compound has explored the possibility of HCV developing resistance under selection pressure. citeab.com Studies have investigated the antiviral activity of this compound in combination with other antiviral agents, demonstrating synergistic or additive effects in vitro. researchgate.netresearchgate.net These findings support the strategy of using cyclophilin inhibitors as part of combination therapies to enhance efficacy and potentially mitigate the emergence of resistant viral strains.
Development of Next-Generation Cyclophilin Inhibitors with Enhanced Profiles
This compound is characterized as a novel nonimmunosuppressive analog of cyclosporine. researchgate.netresearchgate.netresearchgate.netciteab.comresearchgate.net Unlike the parent compound cyclosporine A, which is a potent immunosuppressant, this compound exhibits significantly weaker inhibition of interleukin-2 (B1167480) secretion, a key marker of immunosuppressive activity. researchgate.netresearchgate.net The development of non-immunosuppressive cyclophilin inhibitors represents a significant area of research, aiming to harness the therapeutic potential of cyclophilin inhibition while avoiding the side effects associated with broad immune suppression. researchgate.netciteab.comasm.org This research direction focuses on creating compounds with improved selectivity and pharmacological profiles for targeted therapeutic applications.
Unexplored Mechanisms and Research Gaps in this compound Action
Despite advances in understanding this compound, its complete mechanism of action warrants further elucidation. Research is ongoing to fully understand how this compound blocks HCV replication, particularly how resistance mutations might influence CypA-NS5A interactions or the virus's dependence on CypA. citeab.com More broadly, there are still unanswered questions regarding the precise molecular nature of the mitochondrial permeability transition pore (mPTP), a target for some cyclophilin inhibitors, which hinders detailed mechanistic insight and pharmacological targeting. Future studies are also needed to investigate potential mechanisms involving B cell receptors and their interaction with factors like tau-PT217, which could be influenced by cyclophilin inhibitors. researchgate.net Additionally, understanding the specific mechanisms of membrane permeability for cyclosporins and their analogs, including how conformation affects permeability, remains important for the development and optimization of new pharmaceuticals. acs.org These areas represent key research gaps requiring further investigation to fully realize the therapeutic potential of this compound and related cyclophilin inhibitors.
Note: No specific numerical data suitable for data tables was found in the provided source material.
Q & A
What is the primary mechanism by which SCY-635 inhibits HCV replication?
This compound binds cyclophilin A (CypA) and inhibits its peptidyl-prolyl isomerase (PPIase) activity, which is essential for the interaction between CypA and the HCV NS5A protein. This disruption prevents viral RNA replication by destabilizing the NS5A-CypA complex, a critical step in HCV lifecycle regulation. The inhibition occurs at nanomolar concentrations, with no immunosuppressive effects due to its lack of calcineurin phosphatase inhibition .
What in vitro models validate this compound's antiviral efficacy?
Bicistronic con1b-derived replicon assays demonstrated this compound's potency, showing an EC50 of 0.1 µM against HCV replication. Synergy studies with interferon-α2b (additive effect with ribavirin) further confirmed its combinatorial potential. These models also revealed this compound's pan-genotypic activity across HCV genotypes 1–3 .
How do IL28B genotypes influence this compound's clinical efficacy?
Post hoc analyses of Phase I trials revealed that patients with the CC IL28B genotype exhibited the greatest viral load reduction (up to 2.2 log10 at 900 mg/day). This correlates with this compound's ability to transiently restore interferon-stimulated gene (ISG) expression (e.g., 2’5’OAS-1), which is genetically modulated by IL28B polymorphisms. Host genetics thus play a critical role in trial design and outcome interpretation .
What experimental approaches confirm this compound's disruption of NS5A-CypA complexes?
Co-immunoprecipitation assays with NS5A mutants and dose-response studies in HCV replicon cells demonstrated this compound's dose-dependent dissociation of NS5A-CypA interactions. Resistance studies identified NS5A mutations (e.g., D320E) that reduce CypA dependency without altering binding affinity, highlighting the compound’s specificity .
How should dose-escalation trials for this compound be designed to address pharmacokinetic variability?
Phase I trials employed a randomized, double-blind, placebo-controlled design with ascending cohorts (300–900 mg/day). Pharmacokinetic monitoring focused on trough plasma concentrations relative to the replicon-derived EC90 (90% effective concentration). This ensured dose optimization, as viral load decline correlated with sustained drug levels above the EC90 threshold .
Why does this compound monotherapy show variable efficacy compared to combination regimens?
Monotherapy (900 mg/day) achieved a mean 2.2 log10 viral load reduction, while combination with pegylated interferon (pIFNα) and ribavirin enhanced responses. This dual mechanism involves direct antiviral effects (CypA-NS5A disruption) and immune modulation via ISG reactivation, as this compound restores IFNα/λ signaling in the absence of viral suppression .
How is this compound's impact on host innate immunity assessed in clinical studies?
Plasma levels of IFNα, IFNλ1/3, and 2’5’OAS-1 are measured pre- and post-treatment. Strong Pearson correlations (+0.5 to +1.0) between this compound concentrations and cytokine/ISG levels indicate immune reactivation. Notably, this effect is absent in uninfected individuals, confirming HCV-specific innate response restoration .
What resistance mechanisms emerge under this compound selection pressure?
Long-term this compound exposure in replicon cultures selects for NS5A mutations (e.g., D320E) that reduce CypA dependency. These mutations rescue replication in CypA-knockdown cells without altering NS5A-CypA binding affinity, suggesting a fitness trade-off that limits clinical resistance emergence .
How is this compound's potential for drug-drug interactions evaluated preclinically?
In vitro assays assess inhibition of cytochrome P450 isoforms (1A2, 2B6, 3A4) and transporters (OATP1B1/3, P-glycoprotein). This compound shows weak P-glycoprotein inhibition and minimal CYP450 induction, reducing interaction risks compared to other cyclophilin inhibitors .
How does this compound's pharmacokinetic profile enhance liver targeting in animal models?
Oral bioavailability studies in rodents and non-human primates demonstrated liver-to-plasma ratios exceeding the replicon EC50. Sustained trough concentrations above the EC90 for 15 days validated hepatic targeting, critical for HCV therapy .
Methodological Notes
- Data Contradictions : Monotherapy efficacy variability (e.g., 300/600 mg vs. 900 mg) underscores the importance of pharmacokinetic-pharmacodynamic (PK/PD) modeling in trial design .
- Advanced Techniques : Use co-immunoprecipitation, replicon clearance assays, and ISG expression profiling to dissect mechanisms .
- Tables : Include EC50/EC90 values, IL28B genotype response rates, and correlation coefficients for cytokine-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
